[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
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Overview
Description
Xenytropium is a biochemical.
Scientific Research Applications
Synthesis and Structural Analysis
- The tetraphenylborate salt of atropine, which is closely related to (1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate, has been synthesized and structurally analyzed using X-ray crystallography. This process involves an anion exchange reaction and provides insights into the crystal structures of such compounds (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).
Potential Metabolites in Brain Imaging
- Research on potential metabolites of brain imaging agents, closely related to the chemical structure , has been conducted. These studies focus on the synthesis of hydroxy metabolites which are significant for brain imaging applications (Andersen, Wang, Thompson, & Neumeyer, 1997).
Active Metabolite Synthesis in PI3 Kinase Inhibition
- The compound has been involved in the synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors. These studies are crucial for understanding the role of such compounds in inhibiting PI3 kinase, which is significant in cancer research (Chen et al., 2010).
Crystal Structure Characterization
- Crystal structure characterization of similar compounds provides insight into their molecular configurations and potential applications in various fields, including medicinal chemistry (Brzezinski, Lazny, Nodzewska, & Sidorowicz, 2013).
Synthesis of Nematicidal Agents
- Novel compounds derived from this chemical structure have been synthesized and evaluated for their nematicidal activity. This research highlights the potential agricultural applications of such compounds in controlling nematode pests (Xu, Yang, Wang, & Song, 2021).
properties
CAS RN |
38971-12-9 |
---|---|
Product Name |
[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
Molecular Formula |
C30H34NO3 |
Molecular Weight |
456.6055 |
IUPAC Name |
8-Azoniabicyclo(3.2.1)octane, 8-((1,1'-biphenyl)-4-ylmethyl)-3-(3-hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-, endo-(+-)- |
InChI |
InChI=1S/C30H34NO3/c1-31(20-22-12-14-24(15-13-22)23-8-4-2-5-9-23)26-16-17-27(31)19-28(18-26)34-30(33)29(21-32)25-10-6-3-7-11-25/h2-15,26-29,32H,16-21H2,1H3/q+1/t26-,27+,28?,29-,31?/m0/s1 |
InChI Key |
QDCILXFPWMMNQY-LKRXSEBCSA-N |
SMILES |
C[N+]1(Cc2ccc(cc2)c3ccccc3)[C@H]4CC[C@@H]1CC(C4)OC(=O)[C@@H](CO)c5ccccc5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Xenytropium; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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